AZD0156: A Selective ATM Kinase Inhibitor for Cancer Therapy
AZD0156: A Selective ATM Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0156 is an orally bioavailable and selective small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] ATM is a serine/threonine protein kinase that is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2][3] In many cancers, the DDR pathway is dysregulated, making tumors reliant on specific repair pathways and thus vulnerable to their inhibition. By targeting ATM, AZD0156 has the potential to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy, and to exploit synthetic lethality in tumors with specific genetic backgrounds, such as those with BRCA mutations.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with AZD0156.
Core Mechanism of Action
AZD0156 functions as a potent and selective inhibitor of ATM kinase.[6] By binding to the ATP-binding site of ATM, AZD0156 prevents the autophosphorylation of ATM at Serine 1981, a key step in its activation.[4][7] This inhibition abrogates the downstream signaling cascade, preventing the phosphorylation of key substrates such as CHK2, KAP1, and RAD50.[4] The consequence of this inhibition is the disruption of DNA damage-induced cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.[4][6]
Quantitative Data Summary
The preclinical efficacy of AZD0156 has been characterized by its potent and selective inhibition of ATM kinase and its ability to potentiate the effects of other anti-cancer agents. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of AZD0156
| Parameter | Cell Line | Value | Assay Description |
| IC50 (ATM inhibition) | HT29 | 0.58 nM | Inhibition of ATM auto-phosphorylation at Ser1981 following irradiation.[4][7] |
| Selectivity | Various | >1,000-fold vs. ATR, mTOR, PI3K-alpha | Cellular assays measuring the activity of related kinases.[4][7] |
Table 2: Preclinical Efficacy of AZD0156 in Combination Therapies
| Combination Agent | Cancer Type | Model | Effect |
| Olaparib | Triple-Negative Breast Cancer | Patient-Derived Xenograft (HBCx-10, BRCA2 mut) | Improved efficacy of olaparib.[4] |
| Olaparib | Lung, Gastric, Breast Cancer | Cell Line Panel | Potentiation of olaparib's effects.[1][4] |
| Irradiation | Non-Small Cell Lung Cancer | Xenograft (NCI-H441) | Enhanced tumor growth inhibitory effects of radiation.[1][4] |
| Irinotecan | Colorectal Cancer | Patient-Derived Xenograft | Active combination in preclinical models.[8][9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize AZD0156.
ATM Kinase Inhibition Assay (Western Blotting)
This assay is used to determine the ability of AZD0156 to inhibit the phosphorylation of ATM and its downstream substrates.
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Cell Culture and Treatment:
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Western Blotting:
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
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Phospho-ATM (Ser1981)
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Total ATM
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Phospho-CHK2 (Thr68)
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Phospho-KAP1 (Ser824)
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Phospho-RAD50
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γH2AX (a marker of DNA double-strand breaks)[4]
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-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect chemiluminescence using an appropriate imaging system.
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Cell Viability and Proliferation Assays
These assays assess the impact of AZD0156, alone or in combination, on cancer cell growth and survival.
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Colony Formation Assay:
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Seed cells at a low density in 6-well plates.
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Treat cells with AZD0156 and/or a combination agent (e.g., olaparib, radiation).[4]
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Allow cells to grow for 7-14 days until visible colonies form.[4]
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Fix and stain the colonies (e.g., with crystal violet).
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Count the number of colonies to determine the surviving fraction.
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-
Sytox Green Proliferation Assay:
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Seed cells in 96-well plates.
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Treat cells with a dose range of AZD0156 and/or a combination agent.
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After the desired incubation period (e.g., 5-8 days), lyse the cells and stain with Sytox Green, a fluorescent dye that binds to DNA.[7]
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Measure fluorescence to determine the relative cell number and calculate GI50 (50% growth inhibition) values.[7]
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In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of AZD0156.
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Tumor Implantation:
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Drug Administration:
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Randomize mice into treatment groups (e.g., vehicle, AZD0156 alone, combination agent alone, combination of AZD0156 and agent).
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Administer AZD0156 orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[7]
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Administer the combination agent according to its established protocol (e.g., olaparib at 50 mg/kg, orally; irradiation at 2 Gy daily for 5 days).[4][7]
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-
Efficacy Assessment:
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Measure tumor volume regularly (e.g., twice weekly) using calipers.
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Monitor animal body weight as an indicator of toxicity.
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At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for pATM).[4]
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Visualizations
Signaling Pathway
Caption: ATM Signaling Pathway and the inhibitory action of AZD0156.
Experimental Workflow
Caption: Preclinical evaluation workflow for AZD0156.
Logical Relationship
Caption: Mechanism of action of AZD0156 leading to therapeutic sensitization.
Conclusion
AZD0156 is a highly potent and selective ATM kinase inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a sensitizing agent in combination with DNA-damaging therapies such as PARP inhibitors, chemotherapy, and radiation. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of AZD0156 as a promising anti-cancer therapeutic. Ongoing clinical trials will be crucial in determining its safety and efficacy in patients.[1][4]
References
- 1. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM Kinase Inhibitor AZD0156 | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
